Famitinib malate

Oncology Preclinical Pharmacology Xenograft Efficacy

Famitinib malate (CAS 1256377-67-9), also known as SHR1020 malate, is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor belonging to the 2-indolinone structural class. The compound functions as a structural analogue of sunitinib, inhibiting c-Kit, VEGFR-2, and PDGFRβ with reported IC50 values of 2.3 nM, 4.7 nM, and 6.6 nM, respectively, under enzyme assay conditions.

Molecular Formula C27H33FN4O7
Molecular Weight 544.6 g/mol
CAS No. 1256377-67-9
Cat. No. B12681737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamitinib malate
CAS1256377-67-9
Molecular FormulaC27H33FN4O7
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C23H27FN4O2.C4H6O5/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29;5-2(4(8)9)1-3(6)7/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29);2,5H,1H2,(H,6,7)(H,8,9)/b17-13-;/t;2-/m.0/s1
InChIKeyJNDRBKCNKMZANY-QLTVYZEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Famitinib Malate CAS 1256377-67-9: Baseline Product Characteristics for Scientific Procurement


Famitinib malate (CAS 1256377-67-9), also known as SHR1020 malate, is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor belonging to the 2-indolinone structural class [1]. The compound functions as a structural analogue of sunitinib, inhibiting c-Kit, VEGFR-2, and PDGFRβ with reported IC50 values of 2.3 nM, 4.7 nM, and 6.6 nM, respectively, under enzyme assay conditions [2]. Famitinib malate has received regulatory approval in China for specific oncology indications and remains under active investigation in multiple Phase 3 clinical trials across various solid tumor types [1].

Famitinib Malate: Why In-Class Tyrosine Kinase Inhibitors Are Not Interchangeable


Despite the existence of multiple VEGFR/PDGFR/c-Kit targeting TKIs within the same pharmacological class, procurement substitution based solely on shared target profiles introduces unacceptable scientific and regulatory risk. Famitinib malate, while a structural analogue of sunitinib, exhibits distinct enzymatic inhibition kinetics and differential in vivo tumor growth suppression magnitudes that preclude generic interchangeability [1]. Furthermore, the compound is currently evaluated in active comparator-controlled Phase 3 trials (NCT04409223, NCT01829841) specifically designed to detect non-inferiority or superiority against sunitinib in defined patient populations—outcomes that cannot be extrapolated to other class members such as sorafenib, pazopanib, or axitinib without direct comparative data [2]. The malate salt form also confers specific solubility and formulation properties that differ from free-base preparations of structurally related compounds [3].

Famitinib Malate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Famitinib Malate vs. Sunitinib: Comparative Tumor Growth Inhibition in Human Xenograft Models

In preclinical xenograft models derived from multiple human tumor cell lines, famitinib demonstrated numerically greater tumor growth inhibition potency compared with sunitinib under comparable dosing conditions [1]. The compound induced regression or growth arrest across a panel of established xenografts, with the magnitude of anti-tumor effect reported as exceeding that observed with sunitinib in matched experimental systems [1]. These findings originate from the original preclinical characterization studies that supported famitinib's advancement into clinical development [1].

Oncology Preclinical Pharmacology Xenograft Efficacy

Famitinib Malate: Active Phase 3 Head-to-Head Trial Designs Against Sunitinib

Famitinib malate is the subject of multiple randomized, controlled Phase 2 and Phase 3 clinical trials designed explicitly to evaluate efficacy and safety versus sunitinib as the active comparator [1][2]. These trials, including NCT04409223 (advanced GIST post-imatinib failure) and NCT01829841 (metastatic renal cell carcinoma), represent direct head-to-head clinical development programs that distinguish famitinib from other in-class TKIs lacking this level of comparative evidence generation [1][2]. The GIST study is a Phase 3, open-label, randomized, controlled, multicenter investigation with sunitinib capsules as the comparator arm [1].

Clinical Development Comparator Trials GIST mRCC

Famitinib Malate: Defined Pharmacokinetic Profile Supporting Once-Daily Oral Dosing

Phase 1 pharmacokinetic characterization of famitinib malate in patients with advanced solid cancers established a terminal elimination half-life of approximately 28.7–33.8 hours for the parent compound and 41.3–47.7 hours for its major metabolite M3, with no significant drug accumulation upon repeated dosing [1]. This pharmacokinetic profile supports once-daily oral administration, distinguishing famitinib from alternative TKIs that may require twice-daily dosing or exhibit significant accumulation with repeated administration [2].

Pharmacokinetics Terminal Half-Life Drug-Drug Interaction

Famitinib Malate: Potent In Vivo Tumor Suppression in Gastric Cancer Xenograft Models

In BGC-823 human gastric cancer xenograft models, famitinib malate administered orally at 50 mg/kg and 100 mg/kg significantly slowed tumor growth through inhibition of angiogenesis, achieving greater than 85% tumor suppression compared with untreated controls [1]. This degree of tumor suppression exceeded that observed with single-agent chemotherapy comparators including 5-fluorouracil, cisplatin, or paclitaxel when evaluated in the same xenograft system [1].

Gastric Cancer Angiogenesis Inhibition BGC-823 Xenograft

Famitinib Malate: Combination Efficacy with Standard Chemotherapeutic Agents

Preclinical evaluation of famitinib in combination regimens demonstrated that co-administration with oxaliplatin or 5-fluorouracil significantly enhanced anti-tumor efficacy compared with either agent administered as monotherapy [1]. This combination effect was observed across multiple human tumor cell line-derived xenograft models and provided part of the preclinical rationale for subsequent clinical combination trial designs [1].

Combination Therapy Chemosensitization Preclinical Synergy

Famitinib Malate: Regulatory Approval Status and Active Development Pipeline

As of 2025, famitinib malate has received marketing approval from the China National Medical Products Administration (NMPA) for the treatment of metastatic cervical cancer and recurrent cervical cancer, with additional Phase 3 clinical development ongoing across multiple solid tumor indications including HR-positive/HER2-negative breast cancer, metastatic triple-negative breast cancer, PD-L1-positive non-small cell lung cancer, and advanced colorectal adenocarcinoma [1]. This regulatory approval and expansive late-stage pipeline distinguish famitinib from structurally related compounds that remain exclusively in preclinical or early-phase investigation.

Regulatory Approval Clinical Pipeline NMPA Phase 3 Trials

Famitinib Malate: Evidence-Backed Research and Procurement Application Scenarios


Preclinical Oncology Efficacy Studies Requiring Direct Sunitinib Comparator Data

Famitinib malate is the optimal selection for preclinical oncology research programs where demonstrated superior or non-inferior tumor growth inhibition relative to sunitinib is a required experimental benchmark. The compound's characterization as a sunitinib structural analogue with reported higher potency in human tumor xenograft models [1] positions it uniquely for studies evaluating differential VEGFR/PDGFR/c-Kit inhibition kinetics or comparative anti-angiogenic efficacy. This scenario is particularly relevant for research groups seeking to bridge between established sunitinib literature and novel multi-targeted TKI development programs.

Clinical Trial Supply for Active Comparator Studies Against Sunitinib

Given the existence of ongoing and completed randomized Phase 2 and Phase 3 trials specifically designed to compare famitinib versus sunitinib in metastatic RCC (NCT01829841) and advanced GIST (NCT04409223) [2][3], famitinib malate procurement is indicated for research organizations planning or executing clinical trials that require a multi-targeted TKI with established head-to-head clinical trial precedent against sunitinib. The availability of clinical trial protocols and comparator data from these studies provides a regulatory and scientific framework that is not available for other in-class agents lacking such direct comparator evidence.

Pharmacokinetic and Drug-Drug Interaction Modeling Studies

Famitinib malate's well-characterized pharmacokinetic parameters—including terminal half-life (28.7–33.8 h), metabolite M3 half-life (41.3–47.7 h), and demonstrated lack of significant accumulation [4]—make it a suitable candidate for PK/PD modeling research and drug-drug interaction studies. The published rifampicin DDI study (NCT04494659) provides a foundation for further CYP3A4/5 interaction investigations [5], supporting procurement for academic and industrial pharmacology groups focused on TKI pharmacokinetic characterization.

Gastric Cancer and Angiogenesis-Focused Translational Research

For research programs specifically investigating gastric cancer or angiogenesis-dependent tumor models, famitinib malate offers quantitatively validated efficacy with >85% tumor suppression in BGC-823 gastric cancer xenografts, exceeding the single-agent activity of 5-fluorouracil, cisplatin, and paclitaxel in the same model system [6]. This benchmarked efficacy data supports selection of famitinib over alternative multi-targeted TKIs that lack published direct comparative quantification in gastric cancer-specific experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Famitinib malate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.